molecular formula C19H13F3N4O2S B5985793 5-(furan-2-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-(furan-2-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5985793
M. Wt: 418.4 g/mol
InChI Key: WHDFSHANZMFHSZ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a pyrazolo[1,5-a]pyrimidine core, and a trifluoromethyl group

Preparation Methods

The synthesis of 5-(furan-2-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the furan ring: This step may involve a coupling reaction using a furan derivative.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents under specific conditions.

    Attachment of the N-[2-(methylsulfanyl)phenyl] group: This step may involve a substitution reaction using a suitable phenyl derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

5-(furan-2-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the methylsulfanyl group can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify specific functional groups.

    Substitution: The trifluoromethyl group and the phenyl group can participate in substitution reactions.

    Coupling reactions: The compound can be used in coupling reactions to form more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for coupling reactions.

Scientific Research Applications

5-(furan-2-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core are likely involved in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 5-(furan-2-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their properties and applications. The presence of the trifluoromethyl group and the furan ring in the compound of interest makes it unique compared to other similar compounds.

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-methylsulfanylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c1-29-15-7-3-2-5-12(15)25-18(27)11-10-23-26-16(19(20,21)22)9-13(24-17(11)26)14-6-4-8-28-14/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDFSHANZMFHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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